molecular formula C16H14F3N5O B2639927 6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380176-59-8

6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile

Cat. No. B2639927
CAS RN: 2380176-59-8
M. Wt: 349.317
InChI Key: CCUWRIBESWFWDK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis of compounds related to 6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile, focusing on generating novel chemical entities. For instance, Abdelriheem et al. (2015) described the synthesis of Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives incorporating 5-Bromobenzofuran-2-yl moiety, showcasing a methodological approach to creating compounds with potential biological activities Abdelriheem, S. A. Ahmad, A. Abdelhamid, 2015.

Biological Activities and Applications

  • Several studies have explored the biological activities of related compounds, with findings indicating potential antimicrobial and enzyme inhibitory effects. For example, Bhat and N. Begum (2021) investigated the antimicrobial activity of Pyrimidine Carbonitrile Derivatives, demonstrating their effectiveness against bacterial strains and suggesting a mechanism of action through bacterial cell membrane disruption Bhat, N. Begum, 2021.
  • Another study by Abdel-Rahman et al. (2021) focused on the discovery of Pyrazolopyridine, Furopyridine, and Pyridine derivatives as CDK2 inhibitors, highlighting their design, synthesis, and potential anti-proliferative activity, which could be significant for developing new therapeutic agents Abdel-Rahman, A. K. F. Shaban, I. Nassar, D. El-kady, Nasser S M Ismail, S. Mahmoud, H. Awad, W. El‐Sayed, 2021.

Mechanism of Action

While specific information on the mechanism of action of this compound is not available, it is known that trifluoromethyl-substituted pyrimidines have been used as caspase inhibitors, hepatitis C inhibitors, antiplasmodials, NTPDase inhibitors, as well as anticancer agents .

properties

IUPAC Name

6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c17-16(18,19)13-3-6-21-15(23-13)25-12-4-7-24(8-5-12)14-2-1-11(9-20)10-22-14/h1-3,6,10,12H,4-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUWRIBESWFWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile

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